2-[3-(2-Hydroxyethyl)oxiran-2-YL]ethanol
Description
Properties
CAS No. |
124353-41-9 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-[3-(2-hydroxyethyl)oxiran-2-yl]ethanol |
InChI |
InChI=1S/C6H12O3/c7-3-1-5-6(9-5)2-4-8/h5-8H,1-4H2 |
InChI Key |
ITBNIVCUAYRSFW-UHFFFAOYSA-N |
SMILES |
C(CO)C1C(O1)CCO |
Canonical SMILES |
C(CO)C1C(O1)CCO |
Synonyms |
2,3-Oxiranediethanol (9CI) |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediate Formation
The synthesis begins with enantiomerically pure malic acid derivatives, such as (S)- or (R)-dimethyl malate, which serve as chiral precursors. In the RU2384577C2 patent, (S)-dimethyl malate undergoes halogenation using triphenylphosphine (PPh₃) and bromine (Br₂) or chlorine (Cl₂) in dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). This step produces dimethyl chlorosuccinate or bromosuccinate esters with high enantiomeric excess ([α]D +42.8 to +70.3).
Reaction Conditions :
Reduction to Diol Intermediates
The halogenated esters are reduced to diols using lithium borohydride (LiBH₄) in tetrahydrofuran (THF). For example, (R)-dimethylchlorosuccinate reacts with LiBH₄ and methanol (MeOH) at reflux (4 hours), yielding (2R)-2-chloro-1,4-butanediol with 81% efficiency.
Key Analytical Data :
Cyclization to Epoxide-Alcohol
The diol undergoes base-mediated cyclization using potassium hydroxide (KOH) in THF. This step eliminates the halogen atom, forming the oxirane ring. For instance, (2R)-2-chloro-1,4-butanediol treated with KOH (7 hours) produces (S)-2-(oxiran-2-yl)ethanol in 70% yield.
Optimized Parameters :
Epoxidation via Sulfonium Salts
Corey-Chaykovsky Reaction
The EP0124011B1 patent details a scalable epoxidation method using trimethylsulfonium methyl sulfate, generated in situ from dimethyl sulfide (Me₂S) and dimethyl sulfate (Me₂SO₄). Ketone precursors react with this sulfonium salt in polar solvents (e.g., dimethyl sulfoxide, DMSO) under basic conditions (KOH or NaOH).
General Protocol :
Workup and Purification
Post-reaction, the mixture is treated with aqueous hydrogen peroxide (H₂O₂) to oxidize residual sulfides. The product is extracted with diethyl ether, dried over Na₂SO₄, and distilled under reduced pressure.
Advantages :
-
Scalability : Suitable for industrial production
-
Stereochemical Flexibility : Accommodates diverse ketone substrates
Comparative Analysis of Methods
Mechanistic Insights
Halogenation-Reduction-Cyclization
The malic acid pathway follows a three-step sequence:
Sulfonium-Mediated Epoxidation
The Corey-Chaykovsky mechanism involves:
-
Sulfonium Salt Formation : Me₂S reacts with Me₂SO₄ to generate trimethylsulfonium methyl sulfate.
-
Ylide Generation : Base deprotonates the sulfonium salt, producing a reactive ylide.
-
Ketone Epoxidation : Ylide attacks the ketone carbonyl, leading to ring closure.
Analytical Validation
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
3,4-Anhydro-2,5-dideoxyhexitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Further reduction can lead to the formation of alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or Raney nickel.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3,4-Anhydro-2,5-dideoxyhexitol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Anhydro-2,5-dideoxyhexitol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Glycidol (2,3-Epoxy-1-propanol)
- Structure : A simple epoxide with one hydroxyl group.
- Key Differences : Unlike the target compound, glycidol lacks a second hydroxyethyl group, reducing its capacity for hydrogen bonding and crosslinking.
- Applications: Used in epoxy resins and as a stabilizer; its toxicity (hepatotoxic and carcinogenic) limits use in pharmaceuticals .
2-(1,3-Dioxolan-2-yl)ethanol (CAS 5465-08-7)
- Structure: A five-membered dioxolane ring with an ethanol substituent.
- Key Differences : The dioxolane ring is less strained than the epoxide, reducing reactivity. The absence of hydroxyl groups on the ring limits hydrogen bonding compared to the target compound.
- Applications : Used as a solvent and intermediate in organic synthesis .
Diethylene Glycol Monohexyl Ether (CAS 112-59-4)
- Structure : A glycol ether with a hexyl group and hydroxyl terminus.
- Key Differences : Lacks an epoxide ring but shares solvent properties. The hexyl group enhances lipophilicity, contrasting with the hydrophilic hydroxyethyl substituents in the target compound.
- Toxicity : Classified as a reproductive toxin; requires stringent handling protocols .
3-(3-Chlorophenyl)oxiran-2-ylmethanol (CAS 125617-30-3)
- Structure: An epoxide substituted with a chlorophenyl group and methanol.
- Key Differences : The chlorophenyl group introduces aromaticity and electrophilicity, differing from the aliphatic hydroxyethyl groups in the target compound.
- Applications: Potential use in agrochemicals due to halogenated aromatic systems .
Data Table: Comparative Analysis of Key Properties
Industrial and Pharmaceutical Potential
- Polymer Chemistry : Epoxide-containing diols are used in epoxy resins and biodegradable polymers. The hydroxyl groups in the target compound could improve adhesion in coatings .
Q & A
Q. What are the recommended synthetic routes for 2-[3-(2-Hydroxyethyl)oxiran-2-YL]ethanol?
Methodological Answer: The compound’s synthesis can be approached via epoxidation or nucleophilic substitution. Key strategies include:
- Epoxidation of allyl alcohols : Use oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled pH and temperature to form the oxirane ring .
- Substitution reactions : React 2-hydroxyethyl precursors with epichlorohydrin derivatives in basic conditions (e.g., NaOH) to introduce the oxirane moiety .
- Hydroxyethyl group incorporation : Employ thiol-ene "click" chemistry or Mitsunobu reactions to attach hydroxyethyl groups to preformed oxirane intermediates .
Q. Critical Parameters :
- Maintain anhydrous conditions to prevent ring-opening side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to optimize yield.
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage :
- Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .
- Keep at 2–8°C in a ventilated, cool environment to avoid thermal degradation .
- Handling :
- Use static-dissipative equipment to mitigate ignition risks .
- Wear nitrile gloves (12–15 mil thickness) and sealed goggles to prevent dermal/ocular exposure .
- Conduct work in fume hoods with HEPA filters to limit inhalation .
Q. Safety Protocols :
- Immediate decontamination with water for skin contact; consult poison control for ingestion .
Advanced Research Questions
Q. What strategies can mitigate racemization during synthesis of chiral oxirane derivatives like this compound?
Methodological Answer:
- Chiral catalysts : Use Sharpless asymmetric epoxidation with titanium-isopropylate and tartrate esters to enforce enantioselectivity .
- Low-temperature kinetics : Perform reactions below –20°C to slow racemization .
- Analytical validation :
- Characterize enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) .
- Compare optical rotation values with literature standards .
Q. Data Interpretation :
- Conflicting ee results may arise from impurities; purify intermediates via column chromatography before analysis .
Q. How can conflicting data on the compound’s reactivity with nucleophiles be resolved?
Methodological Answer:
-
Multi-technique characterization :
Technique Application Example ¹H/¹³C NMR Track ring-opening via oxirane proton shifts Loss of δ 3.2–3.5 ppm (oxirane) DFT calculations Predict regioselectivity in nucleophilic attack Compare with experimental outcomes Kinetic studies Measure activation energy for competing pathways Use stopped-flow spectroscopy -
Contradiction resolution :
- Replicate experiments under standardized conditions (solvent, temperature).
- Use isotopic labeling (e.g., D₂O) to trace reaction mechanisms .
Q. What enzymatic systems interact with this compound, and how can these interactions be studied?
Methodological Answer:
- Enzyme assays :
- Epoxide hydrolases : Incubate the compound with recombinant human EH1 and monitor diol formation via LC-MS .
- Cytotoxicity assays : Use HepG2 cells to assess metabolic disruption (IC₅₀ values) .
- Experimental design :
- Include negative controls (e.g., heat-inactivated enzymes).
- Measure enzyme kinetics (Km, Vmax) using fluorogenic substrates .
Q. Ethical considerations :
- Adhere to occupational exposure limits (<3.3 mg/m³) for in vivo studies .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
| Technique | Key Parameters | Utility | Reference |
|---|---|---|---|
| GC-MS | Electron ionization (70 eV), m/z 100–500 | Detect volatile degradation products | |
| FT-IR | Peaks at 850 cm⁻¹ (oxirane ring) | Confirm ring integrity | |
| X-ray crystallography | Resolution <1.0 Å | Resolve stereochemistry | |
| HPLC-PDA | C18 column, λ 210 nm | Quantify diol byproducts |
Q. Best practices :
- Cross-validate results with ≥2 independent methods to address instrumentation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
